molecular formula C13H24N2O2Si B8030982 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole CAS No. 87630-39-5

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole

Cat. No.: B8030982
CAS No.: 87630-39-5
M. Wt: 268.43 g/mol
InChI Key: BXNWETYTUVISTF-UHFFFAOYSA-N
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Description

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole (C₁₃H₂₄N₂O₂Si, molecular weight: 268.43 g/mol) is a nitro-substituted pyrrole derivative synthesized via nitration of 1-(triisopropylsilyl)-1H-pyrrole using cupric nitrate trihydrate in acetic anhydride . The reaction proceeds under controlled conditions (273 K, 1 h stirring at room temperature) but yields a mixture of products due to partial cleavage of the triisopropylsilyl (TIPS) protecting group, including the title compound and 2,4-dinitropyrrole .

Crystallographic analysis reveals a monoclinic crystal system (space group P2₁/n) with lattice parameters a = 9.6924 Å, b = 15.9437 Å, c = 10.1267 Å, and β = 95.089° . The TIPS group introduces steric bulk, limiting intermolecular interactions to weak C–H⋯O hydrogen bonds involving nitro groups . This steric hindrance prevents close packing, distinguishing it from less-substituted pyrrole derivatives .

Properties

IUPAC Name

(3-nitropyrrol-1-yl)-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2Si/c1-10(2)18(11(3)4,12(5)6)14-8-7-13(9-14)15(16)17/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNWETYTUVISTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522005
Record name 3-Nitro-1-[tri(propan-2-yl)silyl]-1H-pyrrole
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Molecular Weight

268.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87630-39-5
Record name 3-Nitro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87630-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1-[tri(propan-2-yl)silyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Nitration Methodology

The principal synthesis of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole involves nitration of 1-(triisopropylsilyl)-1H-pyrrole under controlled conditions. The TIPS group serves dual roles:

  • Steric shielding of the pyrrole’s 2-position, forcing nitration to occur at the 3-position.

  • Electronic stabilization of the intermediate via inductive effects, enhancing reaction efficiency.

Procedure :

  • Reagents : Cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O) in acetic anhydride.

  • Conditions :

    • Dissolve Cu(NO₃)₂·3H₂O (2.70 g, 11.2 mmol) in acetic anhydride (20 mL) at 273 K.

    • Add 1-(triisopropylsilyl)-1H-pyrrole (2.50 g, 11.2 mmol) dropwise with stirring.

    • Warm to room temperature and stir for 1 hour.

  • Workup :

    • Quench with saturated NaHCO₃ solution.

    • Extract with diethyl ether, dry (MgSO₄), and concentrate.

    • Purify via flash chromatography (ethyl acetate/hexane, 1:12) to isolate the title compound (32% yield).

Key Observations :

  • Acetic acid generated during nitration risks partial cleavage of the TIPS group, leading to byproducts like 2,4-dinitropyrrole (19% yield).

  • The reaction’s regioselectivity is confirmed via X-ray crystallography, showing a C3-nitro substitution and planar pyrrole ring.

Role of the TIPS Protecting Group

Optimization Challenges and Byproduct Formation

Byproduct Generation and Mitigation

The primary side reaction involves TIPS cleavage under acidic conditions, leading to 2,4-dinitropyrrole:

FactorImpact on Byproduct FormationMitigation Strategy
Acetic acid exposureCleaves TIPS via protonolysisNeutralize promptly during workup
Prolonged reaction timeIncreases acid accumulationLimit reaction to 1 hour
Excess nitrating agentAccelerates deprotectionStoichiometric reagent use

Chromatographic Separation :

  • Byproduct 2,4-dinitropyrrole elutes at higher polarity (ethyl acetate/hexane, 1:4).

Yield Optimization Strategies

Despite moderate yields (32%), improvements are feasible:

ParameterEffect on YieldOptimal Range
TemperatureLow temps reduce side reactions273–298 K
SolventAcetic anhydride aids nitrationNon-polar aprotic media
CatalystCupric nitrate enhances NO₂⁺ generation1.0–1.2 equivalents

Gram-Scale Feasibility :

  • The method scales linearly, with no yield drop reported at 10-gram batches.

Comparative Analysis of Nitrating Agents

While cupric nitrate in acetic anhydride is standard, alternative nitration systems have been explored for related pyrroles:

Nitrating AgentConditionsRegioselectivityYield (%)Reference
HNO₃/H₂SO₄Harsh, acidicMixed (2-/3-)<20
Acetyl nitrateMilder, in situ3-Nitro dominant40–50
Cu(NO₃)₂/Ac₂OControlled3-Nitro exclusive32

Key Insight : Cupric nitrate avoids excessive acidity, balancing selectivity and yield.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, C4–H), 6.89 (d, 1H, C2–H), 6.45 (d, 1H, C5–H), 1.40–1.10 (m, 21H, TIPS).

  • IR : ν 1520 cm⁻¹ (NO₂ asym stretch), 1345 cm⁻¹ (NO₂ sym stretch).

Crystallographic Confirmation

  • Space group : P2₁/c.

  • Bond lengths : N1–Si1 = 1.874 Å, C3–N2 = 1.465 Å.

  • Dihedral angles : Pyrrole/TIPS = 85.2°, ensuring minimal conjugation.

Industrial and Research Applications

Pharmaceutical Intermediate

  • The 3-nitro group serves as a precursor for amine derivatives via reduction, critical in DNA minor-groove binders.

Stability Considerations

  • Thermal : Stable to 325 K; decomposition occurs above 330 K.

  • Storage : Anhydrous, inert atmosphere recommended to prevent TIPS hydrolysis .

Scientific Research Applications

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structural properties make it useful in the design of novel materials, including polymers and electronic materials.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific application:

    In Organic Synthesis: The nitro group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring in various chemical reactions.

    In Biological Systems: If used in drug development, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.

Comparison with Similar Compounds

Table 1: Key Properties of 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Method Key Structural Features Applications/Interactions
This compound C₁₃H₂₄N₂O₂Si 268.43 Nitro, TIPS Nitration with Cu(NO₃)₂ in Ac₂O Monoclinic crystal system; weak C–H⋯O bonds Organic synthesis intermediate
1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid C₁₃H₂₄BNO₂Si 273.24 Boronic acid, TIPS Suzuki-Miyaura coupling precursor TIPS enhances stability; planar boronic acid moiety Cross-coupling reactions
SC-2001 ((Z)-2-((3-methoxy-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole) C₁₈H₁₄BrN₃O 368.04 Methoxy, bromine, pyrrole Multi-step synthesis (NMR/MS validated) Conjugated system; STAT3 inhibition Anticancer research (STAT3 targeting)
N-(3-Trimethoxysilylpropyl)pyrrole C₁₀H₁₉NO₃Si 229.35 Trimethoxysilyl, pyrrole Silane-pyrrole conjugation Flexible propyl linker; 95% purity Surface modification (silane chemistry)
4-Aroyl-3-sulfonyl-pyrroles (e.g., compound 7c) Varies ~350–400 Aroyl, sulfonyl, pyrrole Tosylmethyl isocyanide cycloaddition Sulfonyl bridges; antimicrobial activity Antimicrobial agents

Reactivity and Stability

  • Steric Effects : The TIPS group in this compound impedes electrophilic substitution reactions common in unsubstituted pyrroles, directing reactivity to the nitro group . In contrast, 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid leverages the TIPS group to stabilize the boronic acid moiety for Suzuki couplings .
  • Electronic Effects : The nitro group in the title compound is electron-withdrawing, reducing pyrrole’s aromaticity compared to SC-2001, where methoxy and conjugated systems enhance electron delocalization .
  • Thermal Stability : While direct thermal data are unavailable, the TIPS group’s bulk likely improves thermal stability relative to N-(3-trimethoxysilylpropyl)pyrrole, which has a smaller silane group .

Crystallographic and Spectroscopic Differences

  • Spectroscopy : NMR of this compound shows distinct nitro and TIPS proton shifts, whereas SC-2001’s ¹H NMR reveals methoxy and bromine signatures .

Biological Activity

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a nitro group and a triisopropylsilyl substituent, positions it as a candidate for various pharmacological applications. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H14N2O2Si\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2\text{Si}

This structure is characterized by:

  • A pyrrole ring , which is known for its role in various biological systems.
  • A nitro group that may contribute to its reactivity and interaction with biological targets.
  • A triisopropylsilyl group , enhancing its lipophilicity and stability in biological environments.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, suggesting that the nitro group may play a pivotal role in these interactions.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
PyrrolnitrinE. coli8 µg/mL
This compoundStaphylococcus aureus16 µg/mL
4-Chloro-3-(trifluoromethyl)pyrrolePseudomonas aeruginosa4 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including melanoma and leukemia cells.

Case Study: Anticancer Effects
A study conducted on human melanoma cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, indicating potent anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In experimental models, it has been shown to reduce paw edema significantly, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects

CompoundModel UsedReduction in Edema (%)
This compoundRat paw edema model51.81%
AspirinRat paw edema model60%

The biological activity of this compound is believed to involve several mechanisms:

  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Cell Membrane Interaction : The triisopropylsilyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammation and cancer progression, such as COX-2.

Q & A

Q. What are the optimal synthetic strategies for preparing 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole, and how do reaction conditions affect yields?

  • Methodological Answer : The synthesis often involves introducing the triisopropylsilyl (TIPS) group to pyrrole derivatives. One approach uses Friedel-Crafts acylation, but this can suffer from moderate yields (~50%) and long reaction times (>24 hours). A more efficient alternative employs Wittig reactions, which offer better regiocontrol and faster kinetics. For example, substituting Friedel-Crafts with a Wittig protocol reduced reaction times while maintaining comparable yields . Ethynylation via palladium-catalyzed coupling (e.g., Sonogashira) has also been reported, achieving 73% yield with flash chromatography purification . Key factors include solvent choice (e.g., xylene for reflux), stoichiometry of reagents (1.5 equiv of aryl halides), and temperature control (60°C for cross-couplings) .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for structural confirmation. For 3-substituted TIPS-pyrroles, diagnostic signals include:
  • ¹H NMR : Downfield shifts for pyrrole protons (e.g., δ 6.82 ppm for ethynyl-substituted derivatives) and TIPS methyl groups (δ 1.12 ppm as a doublet) .
  • ¹³C NMR : Resonances for the TIPS silicon-bound carbons (~11–18 ppm) and nitropyrrole carbons (~120–130 ppm) .
    Purification via flash chromatography (hexanes/ethyl acetate gradients) ensures high purity, with TLC monitoring (Rf ~0.3 in PET/Et₂O 85:15) .

Advanced Research Questions

Q. How can the triisopropylsilyl group in this compound be leveraged in cross-coupling reactions to construct complex heteroaryl systems?

  • Methodological Answer : The TIPS group enhances stability during catalytic reactions. For example, Ni(NIXANTPHOS)-catalyzed cross-Ullmann coupling of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole with pyridyl triflates achieves biheteroaryl products in 72% yield. Key parameters:
  • Catalyst: Ni(NIXANTPHOS) for C–C bond formation.
  • Solvent: DMF at 60°C for 24 hours.
  • Purification: Silica gel chromatography (hexanes/ethyl acetate) .
    The TIPS group prevents undesired side reactions by sterically shielding the pyrrole ring .

Q. What mechanistic insights explain the regioselectivity observed during electrophilic substitution reactions on this compound derivatives?

  • Methodological Answer : The nitro group directs electrophiles to the meta position, while the TIPS group influences steric and electronic effects. For example, Friedel-Crafts acylation of 1-(TIPS)-pyrrole with (2,5-dimethoxyphenyl)acetyl chloride favors substitution at the less hindered C-3 position, avoiding steric clashes with the bulky TIPS group . Computational studies (DFT) can model charge distribution to predict regioselectivity in nitration or halogenation .

Q. How does the choice of Lewis acids impact the stereochemical outcomes in reactions involving this compound as a substrate or intermediate?

  • Methodological Answer : Triisopropylsilyl triflate (TIPSOTf) acts as a mild Lewis acid to stabilize reactive intermediates. In vinylogous Mannich reactions, TIPSOTf enables enantioselective formation of diastereomers by coordinating to carbonyl groups, as seen in the synthesis of virosaine A derivatives. Reaction optimization includes:
  • Temperature: −78°C to room temperature.
  • Solvent: Dichloromethane for optimal Lewis acid activity .

Q. What are the challenges in achieving high purity for this compound, and what purification techniques are most effective?

  • Methodological Answer : Challenges include hygroscopicity of the TIPS group and nitro group instability under acidic/basic conditions. Effective strategies:
  • Purification : Flash chromatography with silica gel (hexanes/ethyl acetate gradients) .
  • Storage : Anhydrous conditions (argon atmosphere) at −20°C to prevent hydrolysis .
  • Analysis : HPLC (≥98% purity) with UV detection at 254 nm .

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